Thermal Conductivity Superiority Over Aluminum Oxide and Silicon
Silicon carbide demonstrates significantly higher thermal conductivity than both aluminum oxide (Al₂O₃) and silicon (Si), a critical differentiator for heat dissipation in power electronics and high-temperature ceramic components [1][2]. While the theoretical thermal conductivity of single-crystal SiC reaches 490 W/m·K, commercially available polycrystalline SiC typically exhibits values ranging from 120 to 180 W/m·K, which still represents a 4–6× improvement over Al₂O₃'s 30 W/m·K [1][3]. Compared to silicon's 150 W/m·K, SiC's thermal conductivity is approximately 3× higher, enabling more efficient heat removal and higher power density operation [2][4].
| Evidence Dimension | Thermal Conductivity (W/m·K) |
|---|---|
| Target Compound Data | 120–180 W/m·K (commercial polycrystalline); 490 W/m·K (theoretical single-crystal) |
| Comparator Or Baseline | Al₂O₃: 30 W/m·K; Silicon (Si): ~150 W/m·K |
| Quantified Difference | 4–6× higher than Al₂O₃; 3× higher than Si |
| Conditions | Room temperature; commercial polycrystalline SiC vs. alumina ceramic and bulk silicon |
Why This Matters
Higher thermal conductivity directly translates to lower junction temperatures, reduced cooling system size/cost, and extended device lifetime in high-power applications.
- [1] Heeger Materials. (2025). Aluminum oxide vs silicon carbide. Heeger Materials Blog. View Source
- [2] Kintek Solution. (2026). What are the properties of SiC? Unlock high-temperature, high-frequency performance. View Source
- [3] JHPIM. (2025). Alumina vs Silicon Carbide Ceramics: Which Material Performs Better? View Source
- [4] Baliga, B. J. (2018). Status of SiC Products and Technology. In Silicon Carbide Power Devices (pp. 1–18). IntechOpen. View Source
